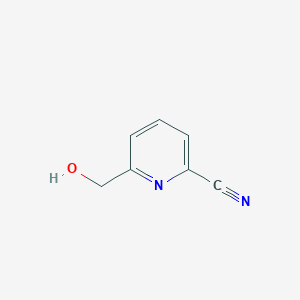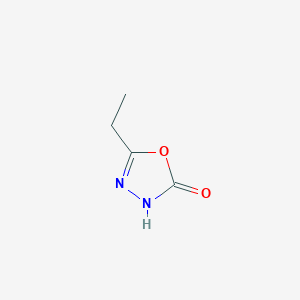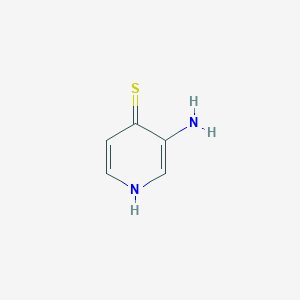
6-(Hydroxymethyl)picolinonitrile
描述
6-(Hydroxymethyl)picolinonitrile is an organic compound with the molecular formula C7H6N2O It is a derivative of picolinonitrile, featuring a hydroxymethyl group at the sixth position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)picolinonitrile typically involves the functionalization of picolinonitrile. One common method is the hydroxymethylation of picolinonitrile using formaldehyde under basic conditions. The reaction can be carried out as follows:
Starting Material: Picolinonitrile
Reagent: Formaldehyde
Catalyst: Base (e.g., sodium hydroxide)
Solvent: Water or an alcohol
Reaction Conditions: The reaction mixture is heated to reflux for several hours.
The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
6-(Hydroxymethyl)picolinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents such as activated manganese dioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide in dichloroethane at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or acids in the presence of a catalyst such as sulfuric acid.
Major Products
Oxidation: 6-Formylpicolinonitrile
Reduction: 6-(Aminomethyl)picolinonitrile
Substitution: Various ethers or esters depending on the substituent.
科学研究应用
6-(Hydroxymethyl)picolinonitrile has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further derivatization and modification.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and hydroxymethyl groups.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-(Hydroxymethyl)picolinonitrile depends on its specific application. In chemical reactions, the hydroxymethyl group can act as a nucleophile or electrophile, depending on the reaction conditions. The nitrile group can participate in various transformations, including hydrolysis and reduction.
In biological systems, the compound may interact with enzymes that catalyze reactions involving nitriles or hydroxymethyl groups. The exact molecular targets and pathways would depend on the specific biological context.
相似化合物的比较
Similar Compounds
6-Formylpicolinonitrile: Similar structure but with a formyl group instead of a hydroxymethyl group.
6-(Aminomethyl)picolinonitrile: Similar structure but with an aminomethyl group instead of a hydroxymethyl group.
6-(Methoxymethyl)picolinonitrile: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.
Uniqueness
6-(Hydroxymethyl)picolinonitrile is unique due to the presence of both a hydroxymethyl group and a nitrile group on the pyridine ring
属性
IUPAC Name |
6-(hydroxymethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-4-6-2-1-3-7(5-10)9-6/h1-3,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXYECKZHAPGDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563700 | |
| Record name | 6-(Hydroxymethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50501-38-7 | |
| Record name | 6-(Hydroxymethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














